

HPLC analytical method for Darifenacin impurity profiling

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Compound of Interest

Compound Name: *Darifenacin Impurity*

CAS No.: *1048979-09-4*

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An Application Note on a Stability-Indicating HPLC Method for the Comprehensive Impurity Profiling of Darifenacin

Authored by: A Senior Application Scientist

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation, identification, and quantification of Darifenacin and its potential process-related impurities and degradation products.

Darifenacin, a selective M3 muscarinic receptor antagonist, is used for treating overactive bladder.^{[1][2][3][4][5][6]} Ensuring the purity of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This document provides a comprehensive protocol, including method parameters, system suitability criteria, and validation guidelines in accordance with the International Council for Harmonisation (ICH) standards. The causality behind experimental choices is explained to provide researchers and drug development professionals with a deep, practical understanding of the methodology.

Introduction: The Imperative of Impurity Profiling

Darifenacin, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidiny]-2,2-diphenylacetamide, functions by blocking M3 muscarinic acetylcholine receptors, which are primarily responsible for bladder muscle contractions.^[1] The presence of

impurities in an API, even at trace levels, can significantly impact the quality, safety, and efficacy of the final drug product. Regulatory bodies, such as the FDA and EMA, mandate stringent control over impurities. The ICH guidelines provide a framework for the validation of analytical procedures to ensure they are fit for their intended purpose, which includes the accurate quantification of impurities.[\[7\]](#)[\[8\]](#)[\[9\]](#)

This application note addresses the critical need for a validated, stability-indicating analytical method that can resolve Darifenacin from its potential impurities, including those that may form during synthesis and upon storage under various environmental conditions. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, providing a clear picture of the drug's stability profile.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Understanding Darifenacin Impurities: Process vs. Degradation

Impurities in Darifenacin can originate from two primary sources: the manufacturing process and degradation of the drug substance.

- **Process-Related Impurities:** These are by-products and intermediates formed during the synthesis of Darifenacin. Some identified process impurities include darifenacin acid, darifenacin desnitrite, darifenacin vinyl phenol, and darifenacin ether.[\[13\]](#)[\[14\]](#)
- **Degradation Products:** These impurities arise from the chemical decomposition of Darifenacin when exposed to stress conditions such as acid, base, oxidation, heat, or light. Forced degradation studies are essential to deliberately generate these degradants and prove the specificity of the analytical method.[\[10\]](#)[\[11\]](#) Studies have shown that Darifenacin is susceptible to oxidative degradation and hydrolysis under acidic and alkaline conditions.[\[15\]](#)[\[16\]](#)[\[17\]](#) Common degradation pathways include hydrolysis, oxidation, and N-dealkylation.[\[18\]](#)

The ability to separate and quantify these diverse compounds is the cornerstone of a reliable impurity profiling method.

The Logic of the HPLC Method: Explaining the "Why"

The development of this HPLC method was guided by the physicochemical properties of Darifenacin and its known impurities. The goal is to achieve optimal separation within a practical timeframe.

- **Chromatographic Mode and Stationary Phase:** Reversed-phase chromatography is the technique of choice due to its versatility in separating compounds with a wide range of polarities. A C18 (octadecylsilane) column is selected as the stationary phase. Its non-polar nature provides effective retention for the moderately non-polar Darifenacin molecule and its structurally similar impurities through hydrophobic interactions. A column with a particle size of 1.7 μm to 5 μm is typically used to ensure high resolution and peak efficiency.[\[19\]](#)[\[18\]](#)[\[20\]](#)
- **Mobile Phase Selection:** The mobile phase consists of an aqueous buffer and an organic modifier.
 - **Organic Modifier:** Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength in reversed-phase HPLC, leading to shorter analysis times and better peak shapes.
 - **Aqueous Buffer:** A phosphate buffer is used to control the pH of the mobile phase. Darifenacin is a basic compound, and maintaining a consistent pH (e.g., pH 3.0 - 5.5) is crucial.[\[19\]](#)[\[17\]](#) A stable pH ensures that the ionization state of the analyte and impurities remains constant, leading to reproducible retention times and symmetrical peaks.
- **Elution Program:** A gradient elution is employed. This is a strategic choice because the potential impurities of Darifenacin span a range of polarities. A simple isocratic elution (constant mobile phase composition) might either fail to retain polar impurities or take an excessively long time to elute non-polar ones. A gradient program, where the proportion of the organic modifier is increased over time, allows for the efficient elution of all compounds, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape within a single run.
- **Detection:** UV detection is selected due to the presence of chromophores in the Darifenacin molecule and its impurities. Wavelengths around 210 nm or 287 nm have been reported to provide good sensitivity for both the parent drug and its related substances.[\[18\]](#)[\[20\]](#) A Photo Diode Array (PDA) detector is highly recommended as it can provide spectral information for each peak, which is invaluable for peak purity assessment and identification.

Detailed Experimental Protocols

Instrumentation and Materials

- Instrumentation: HPLC or UPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a PDA/UV detector.
- Data Acquisition: Empower, Chromeleon, or equivalent chromatography data software.
- Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 μ m) or equivalent.[18]
- Reagents:
 - Acetonitrile (HPLC Grade)
 - Methanol (HPLC Grade)
 - Potassium Dihydrogen Phosphate (Analytical Grade)
 - Ortho-phosphoric Acid (Analytical Grade)
 - Water (HPLC Grade/Milli-Q)
- Reference Standards: Darifenacin Hydrobromide and known impurity standards.

Preparation of Solutions

- Mobile Phase A (Aqueous): Prepare a 10mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 μ m membrane filter and degas.
- Mobile Phase B (Organic): Acetonitrile (100%).
- Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
- Standard Stock Solution (Darifenacin): Accurately weigh and dissolve an appropriate amount of Darifenacin Hydrobromide reference standard in the diluent to obtain a concentration of about 1000 μ g/mL.

- Spiked Sample Solution (for validation): Prepare a sample solution of Darifenacin and spike it with known concentrations of each impurity at the desired level (e.g., 0.15%).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

Parameter	Condition
Column	Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 μ m)
Mobile Phase	A: 10mM KH ₂ PO ₄ Buffer, pH 3.0 B: Acetonitrile
Gradient Program	Time (min)
0.0	
2.0	
10.0	
12.0	
12.1	
15.0	
Flow Rate	0.3 mL/min[18]
Column Temperature	30°C
Detection Wavelength	210 nm[18]
Injection Volume	5 μ L
Run Time	15 minutes

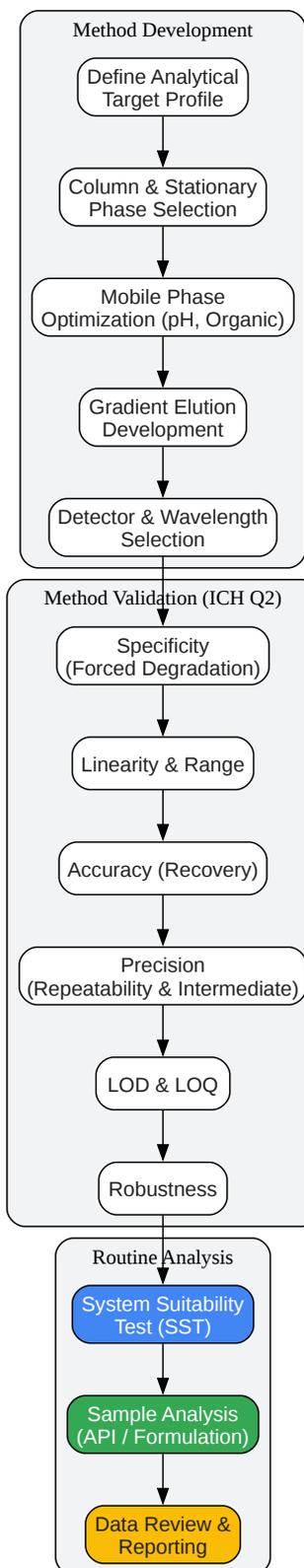
System Suitability Testing (SST)

Before initiating any analysis, the system suitability must be verified to ensure the chromatographic system is adequate for the intended analysis. This is a non-negotiable step for regulatory compliance.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0 for the Darifenacin peak
Theoretical Plates (N)	≥ 2000 for the Darifenacin peak
%RSD of Peak Area	$\leq 5.0\%$ for six replicate injections of the standard
Resolution (Rs)	≥ 1.5 between Darifenacin and the closest eluting impurity

Workflow for Method Development and Validation

The following diagram illustrates the logical flow from method development through to routine analysis.

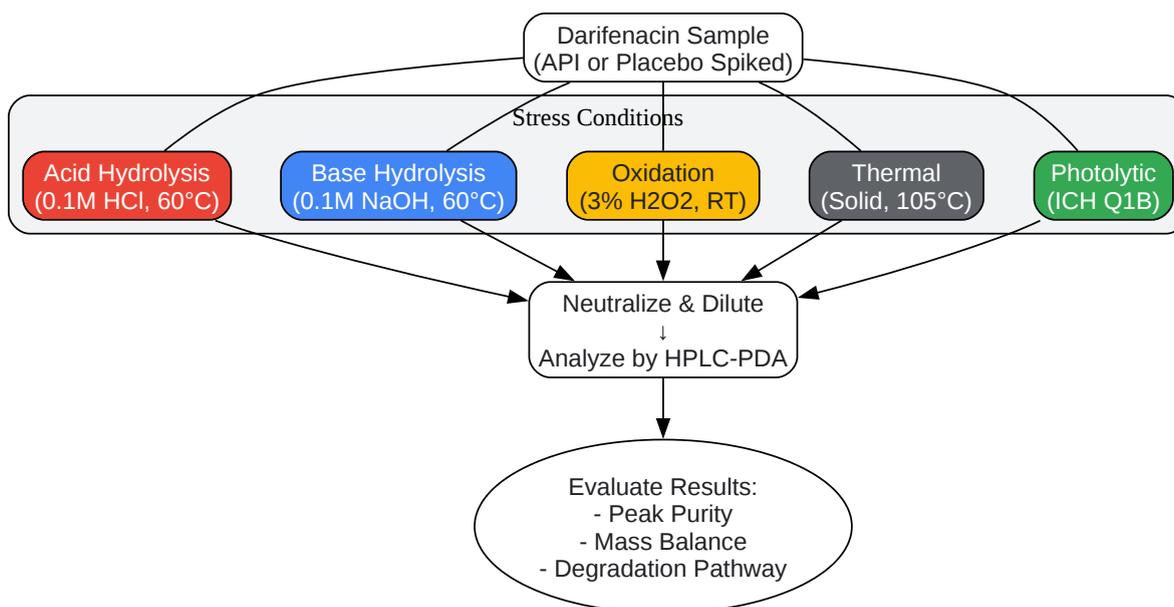


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Caption: Workflow for HPLC Method Development and Validation.

Forced Degradation Study Protocol

Forced degradation studies are fundamental to establishing the stability-indicating nature of the method.[21]



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Caption: Protocol for Forced Degradation Studies.

Protocol Steps:

- Sample Preparation: Prepare separate solutions of Darifenacin in the diluent.
- Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute to the target concentration.

- Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute.
- Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature. Monitor the reaction and dilute samples upon achieving target degradation (typically 5-20%).
- Thermal Degradation: Expose solid Darifenacin powder to dry heat (e.g., 105°C).
- Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the developed HPLC method.
- Evaluation: Check for peak purity of Darifenacin in all stressed samples using the PDA detector to ensure no co-eluting peaks. Calculate the mass balance to account for all the material.

Method Validation: Proving Fitness for Purpose

The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for routine use.^{[7][8]}

Validation Parameter	Purpose & Methodology	Typical Acceptance Criteria
Specificity	<p>To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo.</p> <p>Achieved via forced degradation studies.</p>	<p>Darifenacin peak is pure in all stress conditions. Resolution (R_s) > 1.5 between all adjacent peaks.</p>
Linearity	<p>To demonstrate a direct proportional relationship between concentration and detector response. Analyzed by preparing solutions at a minimum of five concentrations ranging from LOQ to 150% of the specification limit for each impurity.</p>	<p>Correlation coefficient (r^2) \geq 0.999.</p>
Accuracy	<p>To demonstrate the closeness of the test results to the true value. Performed by spiking the drug product with known amounts of impurities at different concentration levels (e.g., 50%, 100%, 150% of the specification limit).</p>	<p>Mean recovery should be within 85.0% to 115.0% for each impurity.[16]</p>
Precision	<p>Repeatability (Intra-assay): Analysis of a minimum of 6 replicate samples at 100% of the test concentration.</p> <p>Intermediate Precision: Performed by different</p>	<p>%RSD should not be more than 10.0% for impurities.</p>

	analysts, on different days, using different equipment.	
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise ratio of ~10:1. Precision (%RSD) at LOQ should be $\leq 10\%$.
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ± 0.2 pH units, $\pm 2^\circ\text{C}$ column temperature, $\pm 5\%$ organic modifier composition).	System suitability parameters must be met. No significant change in results.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the impurity profiling of Darifenacin. The detailed protocol, coupled with explanations for the methodological choices, offers a robust framework for researchers, scientists, and quality control professionals in the pharmaceutical industry. The stability-indicating nature of this method ensures its suitability for routine quality control, stability studies, and regulatory submissions, ultimately contributing to the safety and quality of Darifenacin drug products.

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